Ezetimibe ketone glucuronide
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Overview
Description
Ezetimibe ketone glucuronide is a metabolite of ezetimibe, a cholesterol absorption inhibitor used to lower cholesterol levels in patients with hyperlipidemia. Ezetimibe works by inhibiting the absorption of cholesterol in the small intestine, and its glucuronide conjugate is formed through the process of glucuronidation, which enhances its solubility and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ezetimibe ketone glucuronide involves multiple steps, starting from the parent compound, ezetimibe. One common method includes the use of deuterium-labeled fluorobenzene to prepare deuterium-labeled ezetimibe, which is then converted to its glucuronide conjugate. The overall yield of this process is approximately 29.3% .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the glucuronidation reaction, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ezetimibe ketone glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield ketone derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
Ezetimibe ketone glucuronide has several scientific research applications, including:
Chemistry: It is used as a model compound to study glucuronidation reactions and the behavior of glucuronide conjugates.
Biology: It is used to investigate the metabolic pathways and the role of glucuronidation in drug metabolism.
Medicine: It is studied for its potential therapeutic effects and its role in lowering cholesterol levels.
Industry: It is used in the development of pharmaceutical formulations and quality control processes.
Mechanism of Action
Ezetimibe ketone glucuronide exerts its effects by inhibiting the absorption of cholesterol in the small intestine. It binds to the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter involved in cholesterol uptake. By blocking this transporter, this compound reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ezetimibe ketone glucuronide include:
Ezetimibe: The parent compound, which also inhibits cholesterol absorption.
Ezetimibe-glucuronide: Another glucuronide conjugate of ezetimibe with similar properties.
Statins: A class of drugs that lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase.
Uniqueness
This compound is unique in its specific mechanism of action, targeting the NPC1L1 protein and inhibiting cholesterol absorption without affecting the absorption of fat-soluble nutrients. This distinct mechanism makes it a valuable compound in the treatment of hyperlipidemia, especially for patients who do not respond well to statins .
Properties
CAS No. |
861404-71-9 |
---|---|
Molecular Formula |
C30H27F2NO9 |
Molecular Weight |
583.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H27F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21,23-27,30,35-37H,13-14H2,(H,39,40)/t21-,23-,24+,25+,26-,27+,30-/m1/s1 |
InChI Key |
YLCUCLKTGSVDDA-QUIDQPAHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
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